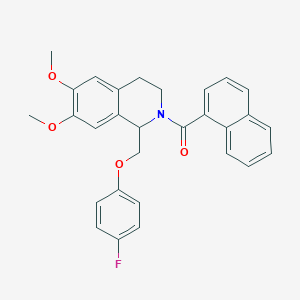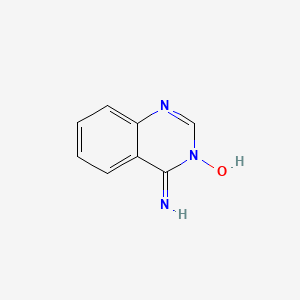
4-Aminoquinazolin-3-ium-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Aminoquinazolin-3-ium-3-olate” is a chemical compound with the CAS Number: 15018-63-0 and a molecular weight of 161.16 . It is also known by its IUPAC name, 3-oxido-4-quinazolinylamine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Aminoquinazolin-3-ium-3-olate” is 1S/C8H7N3O/c9-8-6-3-1-2-4-7 (6)10-5-11 (8)12/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “4-Aminoquinazolin-3-ium-3-olate” are not available, research on chemical reaction prediction using machine learning algorithms has shown promising results . These algorithms can predict a wide range of chemical reactions, which could potentially include reactions involving “4-Aminoquinazolin-3-ium-3-olate”.
科学的研究の応用
Kinase Inhibition and Anticancer Applications
4-Aminoquinazolin-3-ium-3-olate derivatives are notably employed as kinase inhibitors in medicinal chemistry. They have been primarily utilized in the development of anticancer drugs, targeting specific kinases such as tyrosine kinase and serine/threonine kinases. This compound's derivatives have shown promise in treating various cancers, including lung, breast, colon, and prostate cancers. Drugs like gefitinib, erlotinib, afatinib, lapatinib, and decomitinib, which have a 4-aminoquinazoline core, are already available in the market as anticancer agents. The specificity and effectiveness of these derivatives in targeting and treating cancer highlight their significance in medicinal research (Das & Hong, 2019).
Malaria Treatment
Research has also demonstrated the potential of 4-aminoquinazolin-3-ium-3-olate derivatives as inhibitors against malaria digestive vacuole plasmepsins. These derivatives have been identified as a novel class of inhibitors, effective against digestive Plms I, II, and IV, and show significant selectivity in inhibiting the growth of Plasmodium falciparum. This suggests a potential pathway for developing new antimalarial agents, emphasizing the compound's versatility in treating infectious diseases beyond its applications in cancer therapy (Rasina et al., 2016).
Drug Synthesis and Molecular Docking
4-Aminoquinazolin-3-ium-3-olate derivatives are also pivotal in drug synthesis and molecular docking. These compounds have been utilized in synthesizing a series of indole-aminoquinazolines, demonstrating significant cytotoxicity against various cancer cell lines, including lung, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. These derivatives can induce apoptosis in certain cancer cells and exhibit inhibitory activity towards epidermal growth factor receptor (EGFR), akin to known anticancer drugs. Molecular docking studies suggest that these compounds can bind to the ATP region of EGFR, similar to other established anticancer drugs, highlighting their potential in developing new therapeutic agents (Mphahlele et al., 2018).
作用機序
The mechanism of action of 4-aminoquinolines, a group that “4-Aminoquinazolin-3-ium-3-olate” belongs to, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .
Safety and Hazards
The safety information for “4-Aminoquinazolin-3-ium-3-olate” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
While specific future directions for “4-Aminoquinazolin-3-ium-3-olate” are not available, research in the field of acute myeloid leukemia (AML) has seen rapid progress with the development of novel machine learning architectures based on the deep learning paradigm . These advancements could potentially be applied to the study and application of “4-Aminoquinazolin-3-ium-3-olate” and similar compounds.
特性
IUPAC Name |
3-hydroxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-6-3-1-2-4-7(6)10-5-11(8)12/h1-5,9,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIWROJNOSIXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinazolin-3-ium-3-olate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)


![N-{[4-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2585972.png)
![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)
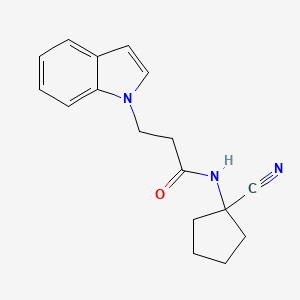
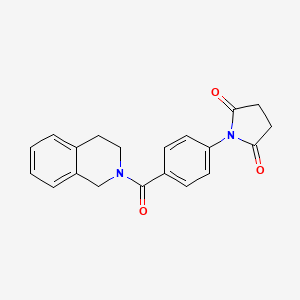
![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)
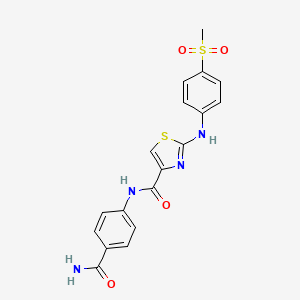
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)
![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)
